Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C12H13F2NO3 and its molecular weight is 257.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Xylan Derivatives and Their Application Potential
The research on xylan derivatives, such as methylation and esterification processes, showcases the potential of chemical modifications in creating biopolymers with specific properties. These modifications can lead to the development of new materials with applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents. This insight might be analogous to the modifications and applications of "Methyl (2S,4S)-4-(2,4-difluorophenoxy)-2-pyrrolidinecarboxylate" in creating derivatives with unique physical or biological properties (Petzold-Welcke et al., 2014).
Sorption of Phenoxy Herbicides
Research into the sorption of 2,4-D and other phenoxy herbicides to soil and minerals provides insights into environmental interactions and the impact of chemical compounds on ecosystems. Understanding these interactions can help in assessing the environmental fate and transport of similar compounds (Werner et al., 2012).
Stereochemistry and Pharmacological Profile
The study of stereochemistry in compounds like phenylpiracetam and its derivatives, including their methyl variants, illustrates the importance of stereochemical configurations in determining biological activities. These findings could be relevant for exploring the pharmacological aspects of "this compound," highlighting the potential for creating enantiomerically pure compounds with enhanced pharmacological profiles (Veinberg et al., 2015).
Green Extraction of Natural Products
The exploration of sustainable solvents like 2-methyloxolane for the extraction of natural products indicates a shift towards environmentally friendly chemical processes. This approach could be applicable to the extraction or synthesis processes involving "this compound," promoting green chemistry principles (Rapinel et al., 2020).
Properties
IUPAC Name |
methyl (2S,4S)-4-(2,4-difluorophenoxy)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYCXFAVFUOFMX-WPRPVWTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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